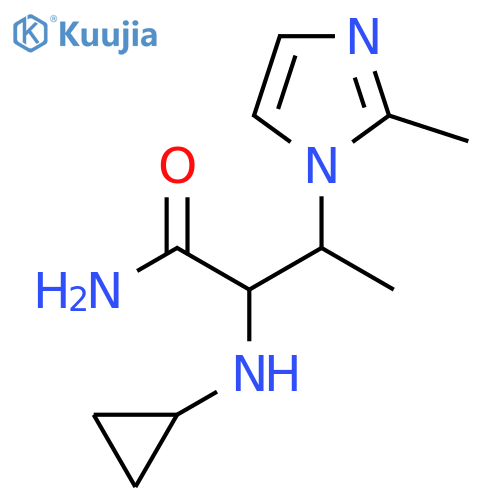Cas no 2000507-36-6 (2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide)

2000507-36-6 structure
商品名:2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide 化学的及び物理的性質
名前と識別子
-
- 2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide
- 2000507-36-6
- EN300-1140718
-
- インチ: 1S/C11H18N4O/c1-7(15-6-5-13-8(15)2)10(11(12)16)14-9-3-4-9/h5-7,9-10,14H,3-4H2,1-2H3,(H2,12,16)
- InChIKey: PCVSRBZUZFQCQC-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C(C)N1C=CN=C1C)NC1CC1)N
計算された属性
- せいみつぶんしりょう: 222.14806121g/mol
- どういたいしつりょう: 222.14806121g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 72.9Ų
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1140718-5g |
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide |
2000507-36-6 | 95% | 5g |
$3479.0 | 2023-10-26 | |
| Enamine | EN300-1140718-10g |
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide |
2000507-36-6 | 95% | 10g |
$5159.0 | 2023-10-26 | |
| Enamine | EN300-1140718-0.5g |
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide |
2000507-36-6 | 95% | 0.5g |
$1152.0 | 2023-10-26 | |
| Enamine | EN300-1140718-2.5g |
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide |
2000507-36-6 | 95% | 2.5g |
$2351.0 | 2023-10-26 | |
| Enamine | EN300-1140718-0.1g |
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide |
2000507-36-6 | 95% | 0.1g |
$1056.0 | 2023-10-26 | |
| Enamine | EN300-1140718-1g |
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide |
2000507-36-6 | 95% | 1g |
$1200.0 | 2023-10-26 | |
| Enamine | EN300-1140718-0.25g |
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide |
2000507-36-6 | 95% | 0.25g |
$1104.0 | 2023-10-26 | |
| Enamine | EN300-1140718-1.0g |
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide |
2000507-36-6 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1140718-0.05g |
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide |
2000507-36-6 | 95% | 0.05g |
$1008.0 | 2023-10-26 |
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide 関連文献
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
2000507-36-6 (2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide) 関連製品
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
